ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrimidine ring substituted with a dichlorophenyl group, an amino group, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3,5-dichloroaniline.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-keto ester.
Coupling Reactions: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-imidazol-1-yl)pyrimidine-5-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of both the dichlorophenyl and pyrazole moieties, which contribute to its distinct biological activities and potential therapeutic applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1003988-71-3 |
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Molecular Formula |
C17H15Cl2N5O2 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
ethyl 4-(3,5-dichloroanilino)-2-(4-methylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-3-26-16(25)14-8-20-17(24-9-10(2)7-21-24)23-15(14)22-13-5-11(18)4-12(19)6-13/h4-9H,3H2,1-2H3,(H,20,22,23) |
InChI Key |
HMILPGLGRCLZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=CC(=C2)Cl)Cl)N3C=C(C=N3)C |
Origin of Product |
United States |
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